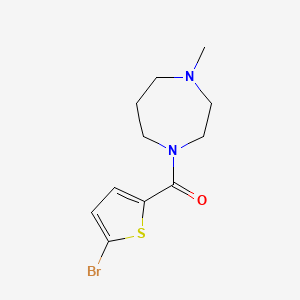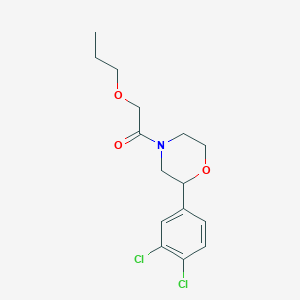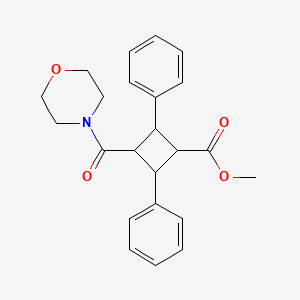![molecular formula C19H29N5O B5309851 (3S,4S)-1-(2-methyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidin-1-ylpyrrolidin-3-ol](/img/structure/B5309851.png)
(3S,4S)-1-(2-methyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidin-1-ylpyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-1-(2-methyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidin-1-ylpyrrolidin-3-ol is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-(2-methyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidin-1-ylpyrrolidin-3-ol typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions.
- Introduction of the piperidine and pyrrolidine rings via nucleophilic substitution or addition reactions.
- Final coupling of the core structure with the side chains under specific conditions such as temperature, solvent, and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-(2-methyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidin-1-ylpyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, (3S,4S)-1-(2-methyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidin-1-ylpyrrolidin-3-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may exhibit various activities such as enzyme inhibition, receptor binding, or antimicrobial properties. It can be used in studies to understand the interaction between small molecules and biological targets.
Medicine
In medicine, compounds with similar structures have been investigated for their potential therapeutic effects. This compound could be explored for its efficacy in treating diseases or conditions related to its biological activity.
Industry
Industrially, this compound might be used in the development of new materials, catalysts, or as intermediates in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S,4S)-1-(2-methyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidin-1-ylpyrrolidin-3-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their function and leading to a biological response. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-1-(2-methyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidin-1-ylpyrrolidin-3-ol can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, which may have similar biological activities.
- Compounds with piperidine or pyrrolidine rings can also be considered for comparison, as these structures are common in many biologically active molecules.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3S,4S)-1-(2-methyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidin-1-ylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O/c1-13(2)15-10-19(24-18(20-15)9-14(3)21-24)23-11-16(17(25)12-23)22-7-5-4-6-8-22/h9-10,13,16-17,25H,4-8,11-12H2,1-3H3/t16-,17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBKHCPYYVNXQA-IRXDYDNUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N3CC(C(C3)O)N4CCCCC4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN2C(=C1)N=C(C=C2N3C[C@@H]([C@H](C3)O)N4CCCCC4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-{3-[4-(methylthio)phenyl]acryloyl}phenyl)-2-phenoxyacetamide](/img/structure/B5309781.png)
![4-[(2-methoxy-5-pyrimidinyl)methyl]-N-(4-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5309784.png)
![3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID](/img/structure/B5309789.png)
![2-cyano-N-cyclopropyl-3-[1-(3-methylbenzyl)-1H-indol-3-yl]acrylamide](/img/structure/B5309797.png)

![4-[4-(allyloxy)benzoyl]-5-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5309809.png)
![(3aR,6aS)-6-oxo-5-prop-2-enyl-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B5309812.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 1-adamantanecarboxylate](/img/structure/B5309827.png)

![N-{3-[(2-furylmethyl)thio]propyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5309856.png)

![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5309865.png)
![7-(3,4-dichlorophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5309868.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide](/img/structure/B5309873.png)
